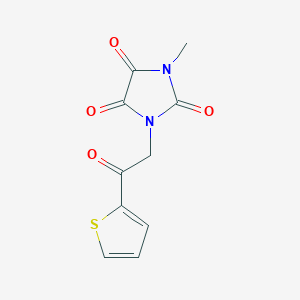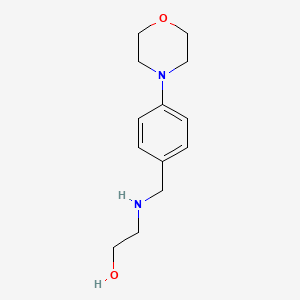
1-methyl-2,3,6,7-tetrahydro-1H-azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2,3,6,7-tetrahydro-1H-azepine is a seven-membered heterocyclic compound containing one nitrogen atom in its ring structure. This compound belongs to the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
1-methyl-2,3,6,7-tetrahydro-1H-azepine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,6-diaminohexane with formaldehyde and formic acid can lead to the formation of the azepine ring through a cyclization process . Another method involves the reduction of azepinones using reducing agents like lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
化学反応の分析
Types of Reactions
1-methyl-2,3,6,7-tetrahydro-1H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azepinones.
Reduction: Reduction reactions can convert azepinones back to the tetrahydro form.
Substitution: The nitrogen atom in the azepine ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azepines and azepinones, depending on the specific reagents and conditions used .
科学的研究の応用
1-methyl-2,3,6,7-tetrahydro-1H-azepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of azepines are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-methyl-2,3,6,7-tetrahydro-1H-azepine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepine ring can form hydrogen bonds and coordinate with metal ions, influencing biological activities. The compound may also interact with enzymes and receptors, modulating their functions .
類似化合物との比較
Similar Compounds
1,2,3,4-tetrahydroquinoline: Another nitrogen-containing heterocycle with similar biological activities.
1,4-diazepine: Contains two nitrogen atoms in the ring and exhibits different chemical reactivity.
Benzazepine: A benzene-fused azepine with distinct pharmacological properties.
Uniqueness
1-methyl-2,3,6,7-tetrahydro-1H-azepine is unique due to its specific ring structure and the presence of a single nitrogen atom, which imparts distinct chemical and biological properties compared to other azepines and related compounds .
特性
分子式 |
C7H13N |
|---|---|
分子量 |
111.18 g/mol |
IUPAC名 |
1-methyl-2,3,6,7-tetrahydroazepine |
InChI |
InChI=1S/C7H13N/c1-8-6-4-2-3-5-7-8/h2-3H,4-7H2,1H3 |
InChIキー |
PPFMRNIKXSFOBE-UHFFFAOYSA-N |
正規SMILES |
CN1CCC=CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


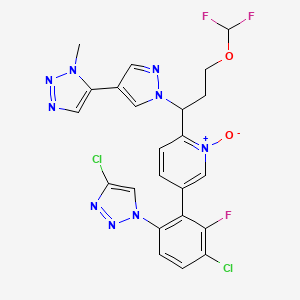
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B14899157.png)
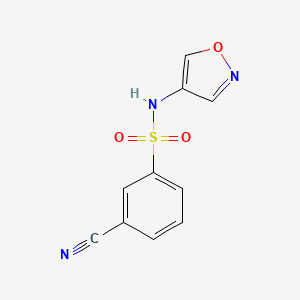
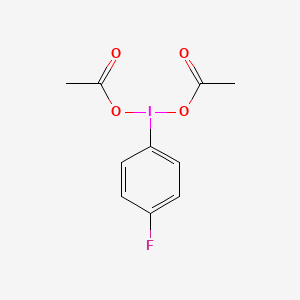
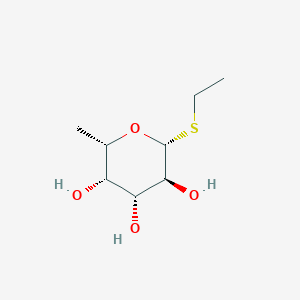
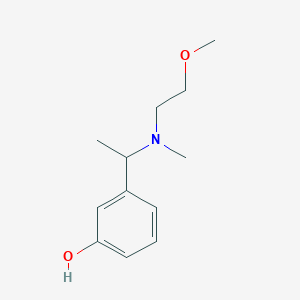

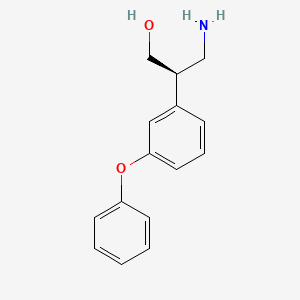
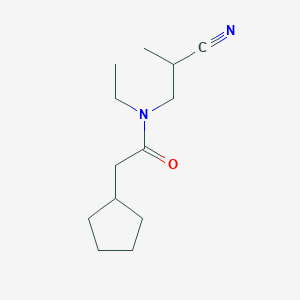
![6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14899213.png)
![6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B14899220.png)
